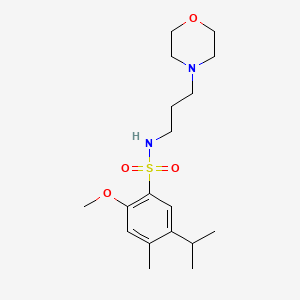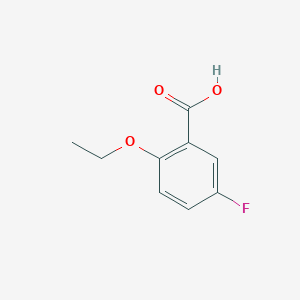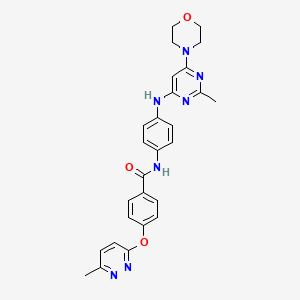![molecular formula C14H18BrNO2S B2504883 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034485-01-1](/img/structure/B2504883.png)
2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a useful research compound. Its molecular formula is C14H18BrNO2S and its molecular weight is 344.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interactions and Structural Analysis
The research into compounds related to 2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide focuses on understanding their molecular structures and interactions. Studies on antipyrine derivatives, which share some structural similarities, reveal insights into their crystal packing, stabilized mainly by hydrogen bonds and π-interactions. These findings contribute to the broader knowledge of molecular interactions crucial for designing compounds with desired physical and chemical properties (Saeed et al., 2020).
Heterocyclic Synthesis
Research on heterocyclic synthesis involving compounds with similar structures to 2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide has led to the development of various derivatives with potential applications in medicinal chemistry and material science. For example, the synthesis of thiophenylhydrazonoacetates explores the reactivity towards nitrogen nucleophiles, resulting in derivatives with potential utility in pharmacological applications (Mohareb et al., 2004).
Luminescent Materials
Functional ethynyl-pyrene derivatives, related in the context of bromo pyrene derivatives' substitution patterns, highlight the application of these compounds in optoelectronic devices. The ability to tune photoluminescence through substitution and the state of matter opens avenues for creating robust and highly fluorescent materials for use in field-effect transistors and liquid crystalline phases (Diring et al., 2009).
Antimicrobial and Antitumor Agents
The synthesis of novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives showcases the antimicrobial and anticancer potential of these compounds. Such studies underscore the importance of structural modifications to enhance biological activities, offering a pathway to new therapeutic agents (Abdel-Aziz et al., 2009).
Electronic and Optical Properties
The development of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions illustrates the impact of molecular design on electronic and nonlinear optical properties. DFT calculations on these compounds reveal how substituents affect the HOMO–LUMO energy gap and hyperpolarizability, contributing to the design of materials with specific electronic and optical features (Ahmad et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOCMEGRCDAWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2504801.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2504803.png)
![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)


![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2504810.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2504812.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)


